molecular formula C18H25NO4 B1623255 N-Cbz-2-piperidinecarboxylic acid T-butyl ester CAS No. 71170-89-3

N-Cbz-2-piperidinecarboxylic acid T-butyl ester

Cat. No. B1623255
CAS RN: 71170-89-3
M. Wt: 319.4 g/mol
InChI Key: SQJWZSZKXPYXAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cbz-2-piperidinecarboxylic acid T-butyl ester (N-Cbz-2-PCE-TBE) is a small molecule derivative of piperidinecarboxylic acid (PCA). It is a versatile compound that has been widely used in organic synthesis and pharmaceutical research due to its versatile reactivity and wide range of applications. N-Cbz-2-PCE-TBE is a valuable building block for the synthesis of various compounds and has been used in a variety of laboratory experiments.

Scientific Research Applications

Drug Discovery and Development

N-Cbz-2-piperidinecarboxylic acid T-butyl ester: is a valuable intermediate in the synthesis of piperidine derivatives, which are present in more than twenty classes of pharmaceuticals . Its structure is pivotal for constructing drugs that target a wide range of biological pathways.

Targeted Drug Delivery

The chemical structure of N-Cbz-2-piperidinecarboxylic acid T-butyl ester allows for its use in targeted drug delivery systems. It can be conjugated with other molecules to form drug conjugates that deliver therapeutic agents directly to specific cells or tissues .

Superparamagnetic Iron Oxide Nano/Micro Particles

The compound’s versatility extends to the preparation of superparamagnetic iron oxide nanoparticles, which have applications in magnetic resonance imaging (MRI) and as carriers in drug delivery systems .

properties

IUPAC Name

1-O-benzyl 2-O-tert-butyl piperidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-18(2,3)23-16(20)15-11-7-8-12-19(15)17(21)22-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJWZSZKXPYXAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391608
Record name 1-Benzyl 2-tert-butyl piperidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cbz-2-piperidinecarboxylic acid T-butyl ester

CAS RN

71170-89-3
Record name 1-Benzyl 2-tert-butyl piperidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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